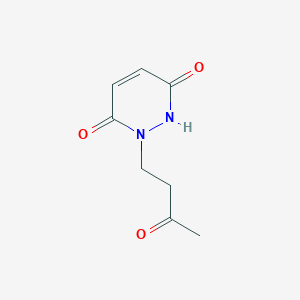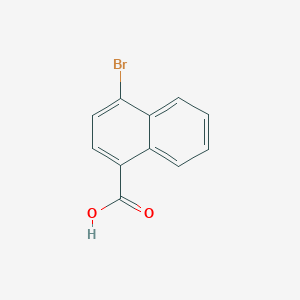
4-溴-1-萘甲酸
描述
4-Bromo-1-naphthoic acid: is an organic compound with the molecular formula C11H7BrO2 . It is a derivative of naphthalene, where a bromine atom is substituted at the fourth position and a carboxylic acid group is attached to the first position of the naphthalene ring. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
科学研究应用
Chemistry: 4-Bromo-1-naphthoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and polymers.
Biology and Medicine: In medicinal chemistry, it is used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients
Industry: The compound is utilized in the production of agrochemicals and dyestuffs. It is also used in the manufacture of specialty chemicals and materials .
作用机制
Target of Action
It is known to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Pharmacokinetics
It’s solubility in water is reported to be slight , which could impact its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s known that the compound should be stored in a cool, dry place and is incompatible with oxidizing agents .
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromo-1-naphthoic acid can be synthesized through several methods. One common method involves the bromination of 1-naphthoic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position .
Industrial Production Methods: In industrial settings, 4-Bromo-1-naphthoic acid is often produced by reacting 1-bromonaphthalene with acetyl chloride in a Friedel-Crafts reaction to form 4-bromo-1-acetylnaphthalene. This intermediate is then oxidized using hypochlorite to yield 4-Bromo-1-naphthoic acid .
化学反应分析
Types of Reactions: 4-Bromo-1-naphthoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products like 4-cyano-1-naphthoic acid or 4-hydroxy-1-naphthoic acid can be formed.
Oxidation Products: Oxidation can yield compounds like 1,4-naphthalenedicarboxylic acid.
Reduction Products: Reduction can produce 4-bromo-1-naphthyl alcohol
相似化合物的比较
- 1-Bromo-2-naphthoic acid
- 5-Bromo-1-naphthoic acid
- 6-Bromo-2-naphthoic acid
- 4-Bromo-3-hydroxy-2-naphthoic acid
Comparison: 4-Bromo-1-naphthoic acid is unique due to the specific positioning of the bromine atom and the carboxylic acid group on the naphthalene ring. This specific arrangement imparts distinct chemical reactivity and properties compared to its isomers and other brominated naphthoic acids. For instance, the position of the bromine atom can influence the compound’s reactivity in substitution reactions and its overall stability .
属性
IUPAC Name |
4-bromonaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJIPZQZVLCOMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300350 | |
| Record name | 4-Bromo-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16650-55-8 | |
| Record name | 16650-55-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-naphthoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
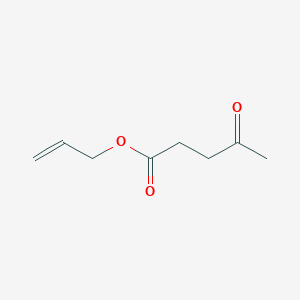
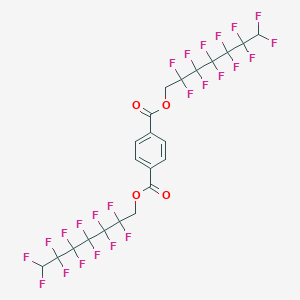
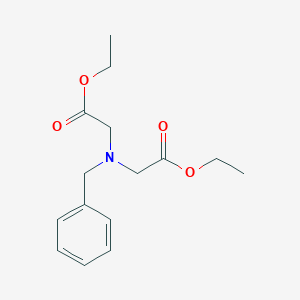
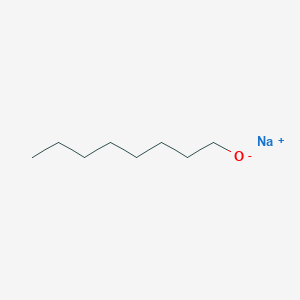

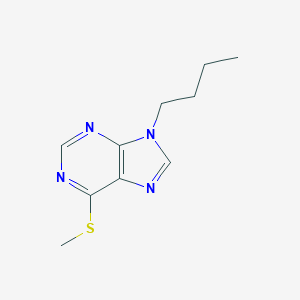
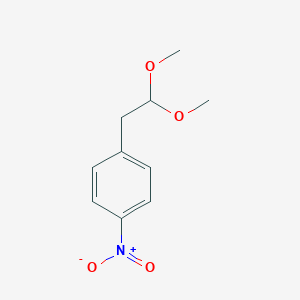
![1,4-Dioxaspiro[4.6]undecane](/img/structure/B92739.png)
![3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B92742.png)
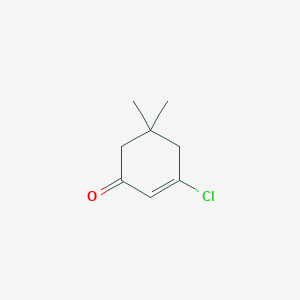
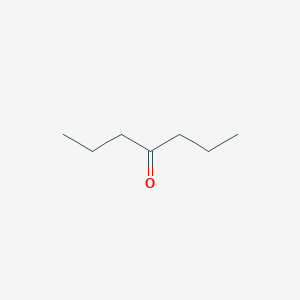
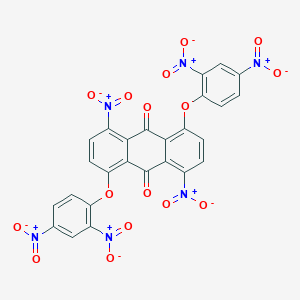
![4-Bicyclo[2.2.1]heptanyl(phenyl)methanone](/img/structure/B92747.png)
